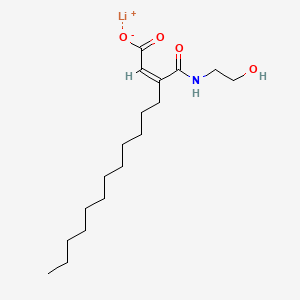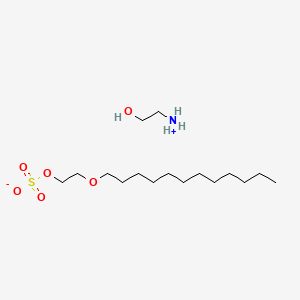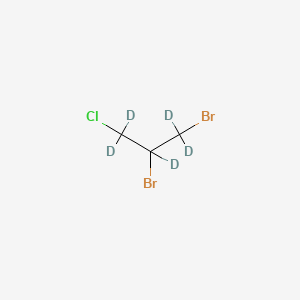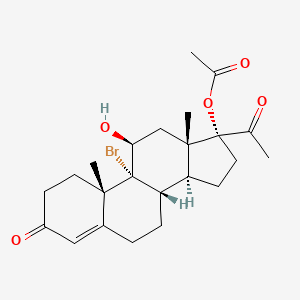
9-Bromo-11beta,17-dihydroxypregn-4-ene-3,20-dione 17-acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Bromo-11beta,17-dihydroxypregn-4-ene-3,20-dione 17-acetate is a synthetic steroid compound. It is characterized by the presence of a bromine atom at the 9th position, hydroxyl groups at the 11beta and 17 positions, and an acetate group at the 17th position. This compound is part of the pregnane steroid family and has various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Bromo-11beta,17-dihydroxypregn-4-ene-3,20-dione 17-acetate typically involves multiple steps, starting from a suitable steroid precursor. The process includes:
Bromination: Introduction of a bromine atom at the 9th position using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.
Hydroxylation: Introduction of hydroxyl groups at the 11beta and 17 positions using hydroxylating agents like osmium tetroxide (OsO4) or hydrogen peroxide (H2O2) in the presence of catalysts.
Acetylation: Addition of an acetate group at the 17th position using acetic anhydride (Ac2O) in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Bromination: Using large quantities of brominating agents in industrial reactors.
Efficient Hydroxylation: Employing continuous flow reactors for hydroxylation to ensure uniformity and efficiency.
Automated Acetylation: Utilizing automated systems for acetylation to maintain consistency and reduce human error.
Analyse Des Réactions Chimiques
Types of Reactions
9-Bromo-11beta,17-dihydroxypregn-4-ene-3,20-dione 17-acetate undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: Reduction of ketone groups to hydroxyl groups using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Replacement of the bromine atom with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid (AcOH) or potassium permanganate (KMnO4) in water.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Sodium iodide (NaI) in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of 11-keto and 17-keto derivatives.
Reduction: Formation of 11beta,17-dihydroxy derivatives.
Substitution: Formation of 9-iodo or other substituted derivatives.
Applications De Recherche Scientifique
9-Bromo-11beta,17-dihydroxypregn-4-ene-3,20-dione 17-acetate has diverse applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other steroid derivatives.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for potential therapeutic applications, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of steroid-based pharmaceuticals and as a reference standard in analytical chemistry.
Mécanisme D'action
The mechanism of action of 9-Bromo-11beta,17-dihydroxypregn-4-ene-3,20-dione 17-acetate involves its interaction with specific molecular targets, including:
Steroid Receptors: Binding to glucocorticoid and mineralocorticoid receptors, modulating gene expression and cellular responses.
Enzymatic Pathways: Inhibition or activation of enzymes involved in steroid metabolism, affecting the synthesis and degradation of endogenous steroids.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cortexolone 17-acetate: Similar structure but lacks the bromine atom at the 9th position.
Fluoroprednisolone: Contains a fluorine atom instead of bromine and additional hydroxyl groups.
Dexamethasone: A widely used synthetic steroid with different functional groups and higher potency.
Uniqueness
9-Bromo-11beta,17-dihydroxypregn-4-ene-3,20-dione 17-acetate is unique due to the presence of the bromine atom at the 9th position, which imparts distinct chemical properties and biological activities compared to other similar compounds.
Propriétés
Numéro CAS |
24320-15-8 |
|---|---|
Formule moléculaire |
C23H31BrO5 |
Poids moléculaire |
467.4 g/mol |
Nom IUPAC |
[(8S,9R,10S,11S,13S,14S,17R)-17-acetyl-9-bromo-11-hydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C23H31BrO5/c1-13(25)22(29-14(2)26)10-8-17-18-6-5-15-11-16(27)7-9-20(15,3)23(18,24)19(28)12-21(17,22)4/h11,17-19,28H,5-10,12H2,1-4H3/t17-,18-,19-,20-,21-,22-,23-/m0/s1 |
Clé InChI |
BSBKWSKMSCDDNJ-FQJIPJFPSA-N |
SMILES isomérique |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)CC[C@@]43C)Br)O)C)OC(=O)C |
SMILES canonique |
CC(=O)C1(CCC2C1(CC(C3(C2CCC4=CC(=O)CCC43C)Br)O)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


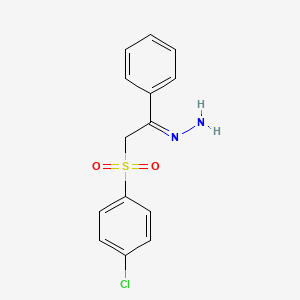
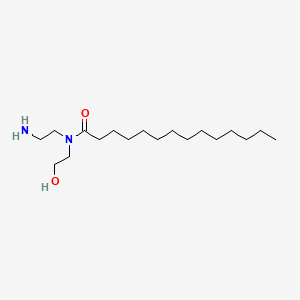

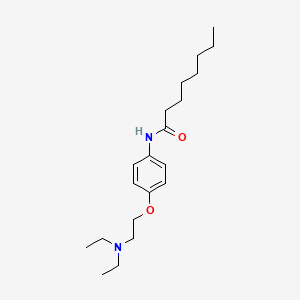

![1-Isocyanato-4-[(4-isocyanatocyclohexyl)methyl]-2-methylcyclohexane](/img/structure/B15178839.png)
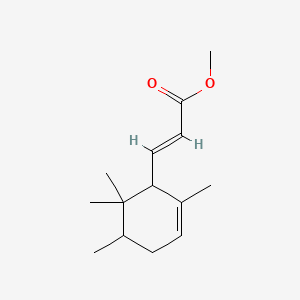


![dimethyl-[7-(methylamino)phenothiazin-3-ylidene]azanium;sulfate](/img/structure/B15178860.png)

